molecular formula C11H13NO2 B15262947 3-Ethyl-2,3-dihydro-1H-indole-7-carboxylic acid

3-Ethyl-2,3-dihydro-1H-indole-7-carboxylic acid

Cat. No.: B15262947
M. Wt: 191.23 g/mol
InChI Key: SQBRQEBMVDHANW-UHFFFAOYSA-N
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Description

3-Ethyl-2,3-dihydro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Ethyl-2,3-dihydro-1H-indole-7-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole core . For this compound, specific starting materials and conditions would be required to introduce the ethyl and carboxylic acid groups at the desired positions.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,3-dihydro-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,3-dihydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-ethyl-2,3-dihydro-1H-indole-7-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-2-7-6-12-10-8(7)4-3-5-9(10)11(13)14/h3-5,7,12H,2,6H2,1H3,(H,13,14)

InChI Key

SQBRQEBMVDHANW-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=CC=C2C(=O)O

Origin of Product

United States

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